Capoamycin
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Overview
Description
Capoamycin is an insotatracine antibiotic. It has been investigated for anti tumor properties.
Scientific Research Applications
Antibiotic and Antitumor Activities
Capoamycin-type antibiotics, isolated from marine Streptomyces fradiae, have shown significant antimicrobial and antitumor activities. Fradimycin B, in particular, demonstrates potent effects in arresting cell cycle and inducing apoptosis in tumor cells, including colon cancer and glioma cells (Xin et al., 2012).
Inhibition of Gram-Positive Bacteria and Yeasts
Capoamycin has been found to inhibit the growth of Gram-positive bacteria, yeasts, and fungi. It also induces differentiation in mouse myeloid leukemia cells and prolongs survival in mice with Ehrlich ascites carcinoma (Hayakawa et al., 1987).
Molecular Basis for Antituberculosis Activity
Studies on the molecular basis of capoamycin's action against Mycobacterium tuberculosis highlight its influence on information pathways, cell wall, cell processes, and metabolism. The study identifies specific molecular targets and potential new targets for the drug, including genes affecting cell division and respiration (Fu & Shinnick, 2007).
Resistance Mechanisms in Tuberculosis
Research on capreomycin resistance in Mycobacterium tuberculosis reveals that mutations in the tlyA gene confer resistance. This finding is significant for understanding the drug's efficacy in treating multidrug-resistant tuberculosis (Maus, Plikaytis, & Shinnick, 2005).
Cross-Resistance Patterns
Another study elaborates on cross-resistance to capreomycin and other drugs like kanamycin and amikacin in M. tuberculosis. It identifies specific rrs mutations and their associated cross-resistance patterns, which is crucial for selecting effective treatment regimens (Maus, Plikaytis, & Shinnick, 2005).
Inhaled Capreomycin for Tuberculosis Treatment
A study on inhaled porous capreomycin sulfate particles demonstrates their potential in improving drug bioavailability and reducing the bacillary load in tuberculosis. This method could simplify drug delivery and minimize adverse effects (Garcia-Contreras et al., 2007).
properties
CAS RN |
97937-29-6 |
---|---|
Product Name |
Capoamycin |
Molecular Formula |
C35H38O10 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
[6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C35H38O10/c1-4-5-6-7-8-9-10-11-27(38)45-33-20(3)44-25(17-24(33)36)21-12-13-22-28(30(21)39)31(40)23-14-15-34(42)18-19(2)16-26(37)35(34,43)29(23)32(22)41/h8-16,20,24-25,33,36,39,42-43H,4-7,17-18H2,1-3H3/b9-8+,11-10+ |
InChI Key |
MCNOFFKXBMHLAD-AVBRQSIPSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C |
SMILES |
CCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Capoamycin; AC 54; AC54; AC-54 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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